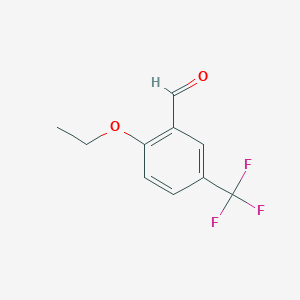

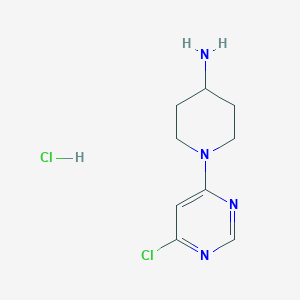

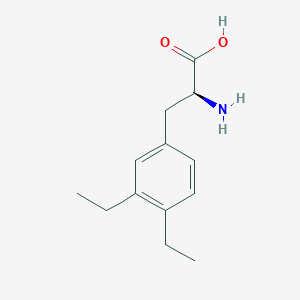

2-甲氧基-3-甲基喹啉

描述

2-Methoxy-3-methylquinoline is a type of quinoline, which is a class of heterocyclic compounds. Quinolines have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .

Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using 2-D NMR spectroscopy. The COSY experiment, one of the most important in 2-D NMR spectroscopy, is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .Chemical Reactions Analysis

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .科学研究应用

抑制微管蛋白聚合

研究表明,与 2-甲氧基-3-甲基喹啉具有结构相似性的甲氧基取代吲哚可以抑制微管蛋白聚合。这一过程在细胞抑制剂的开发中具有重要意义,细胞抑制剂是一类用于癌症治疗的化合物。该化合物的衍生物,例如 3-甲酰-6-甲氧基-2-(4-甲氧基苯基)吲哚,表现出有效的细胞抑制活性并破坏微管装配,类似于秋水仙碱,导致微管在细胞核周围缩合(加斯特帕尔等人,1998)。

抗利什曼原虫活性

与 2-甲氧基-3-甲基喹啉结构相关的 6-甲氧基-4-甲基-8-氨基喹啉的衍生物——蝶啶,已被研究其抗利什曼原虫特性。在仓鼠-利什曼原虫模型中,蝶啶显示出比标准药物葡萄糖酸锑钠 (Glucantime) 显着更高的活性。例如,发现一种衍生物 WR 6026 的有效性是标准锑剂的 700 倍以上(金纳蒙等人,1978)。

抗肿瘤应用

已经合成并评估了与 2-甲氧基-3-甲基喹啉在结构上相关的 2-甲基喹啉-8-醇的衍生物的抗肿瘤活性。这些衍生物对各种肿瘤细胞系表现出显着的抑制活性,表明其在抗肿瘤剂开发中的潜力(马莱茨基等人,2010)。

抑制 DNA 修复酶

已经合成了 DNA 修复酶聚(ADP-核糖)聚合酶 (PARP) 的喹唑啉酮抑制剂,其中 8-甲氧基和 8-甲基喹唑啉酮显示出有效的抑制活性。这些化合物在有关药物和辐射诱导的 DNA 损伤修复的临床研究中具有重要意义(格里芬等人,1998)。

合成有机铑(III)配合物

与 2-甲氧基-3-甲基喹啉相似的 8-甲基喹啉的甲基已被用于合成有机铑(III)配合物。这些配合物的特点是结构独特,在有机金属化学领域引起人们的兴趣(野山,1974)。

安全和危害

未来方向

Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for the synthesis of 2-methylquinoline . The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design . Future research may focus on the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

属性

IUPAC Name |

2-methoxy-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)12-11(8)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALGYAAKAHIFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666766 | |

| Record name | 2-Methoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

222317-28-4 | |

| Record name | 2-Methoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B1501088.png)

![2-[2-(Propan-2-yl)cyclopropyl]aniline](/img/structure/B1501102.png)

![Phenol, 4-[(3-methylcyclopentyl)oxy]-](/img/structure/B1501105.png)

![3-Benzyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B1501107.png)

![1,2-Benzenediol, 4-[2-(2-pyrrolidinyl)ethyl]-(9CI)](/img/structure/B1501110.png)